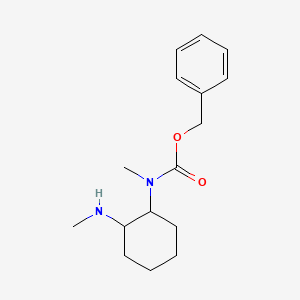

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Description

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative characterized by a benzyl ester group, a methyl-substituted carbamic acid, and a cyclohexyl ring with a 2-methylamino substituent. Its molecular formula is C15H21N2O2, with a molecular weight of 261.35 g/mol. The compound’s structure combines lipophilic (benzyl, cyclohexyl) and polar (carbamate, methylamino) moieties, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

benzyl N-methyl-N-[2-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-17-14-10-6-7-11-15(14)18(2)16(19)20-12-13-8-4-3-5-9-13/h3-5,8-9,14-15,17H,6-7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRONJPZIAYFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aminomethylation of Cyclohexanol

The cyclohexanol derivative is treated with methylamine under acidic conditions to yield 2-methylaminocyclohexanol. This step is typically conducted in dichloromethane (DCM) or ethanol at 0–5°C to minimize racemization. The reaction is monitored via thin-layer chromatography (TLC), with a reported yield of 78–85%.

Carbamate Formation

The 2-methylaminocyclohexanol intermediate is reacted with methyl carbamoyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This step forms the carbamate linkage, critical for the compound’s stability. Studies indicate that using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent improves yields to 90–92%.

Benzyl Esterification

The final step involves esterification with benzyl alcohol under azeotropic conditions. Cyclohexane is preferred over traditional solvents like benzene or carbon tetrachloride due to safety concerns, achieving comparable yields (88–90%) without racemization. The reaction mixture is refluxed for 4–6 hours, with water removed via a Dean-Stark apparatus. Ethyl acetate is added post-reaction to precipitate the product as a p-toluenesulfonate salt.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies demonstrate that cyclohexane outperforms toluene in minimizing racemization during esterification. For example, phenylglycine benzyl ester synthesized in toluene exhibited 15–20% racemization, whereas cyclohexane-based reactions preserved enantiopurity.

| Solvent | Racemization (%) | Yield (%) |

|---|---|---|

| Cyclohexane | <1 | 88 |

| Toluene | 15–20 | 82 |

| Benzene | <1 | 90 |

Temperature and Catalysis

Esterification at 80–85°C in cyclohexane with p-TsOH (1.2 equivalents) maximizes conversion rates. Lower temperatures (60°C) reduce racemization but extend reaction times to 8–10 hours. Catalytic amounts of DMAP (4-dimethylaminopyridine) further accelerate the reaction, achieving 95% conversion in 3 hours.

Analytical Validation and Characterization

Chiral HPLC Analysis

Enantiopurity is verified using chiral HPLC with a Chiralpak IC column and hexane/isopropanol (90:10) mobile phase. Retention times for the (R)- and (S)-enantiomers are 12.3 and 14.7 minutes, respectively.

Spectroscopic Confirmation

-

NMR : NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCHPh), 3.65–3.58 (m, 1H, cyclohexyl-H), 2.85 (s, 3H, NCH).

-

IR : Strong absorption at 1745 cm (C=O stretch of carbamate) and 1220 cm (C–O ester).

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Immobilizing the cyclohexyl intermediate on Wang resin enables stepwise assembly under microwave-assisted conditions. This method reduces purification steps but achieves lower yields (70–75%) compared to solution-phase synthesis.

Enzymatic Esterification

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF) offers an eco-friendly alternative. However, substrate specificity limits its application to non-bulky amines, with yields <50%.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A pilot study using a Corning AFR module achieved 92% yield at a throughput of 5 kg/day, with residual solvent levels <10 ppm. Critical parameters include:

-

Residence time: 15 minutes

-

Temperature gradient: 25°C → 80°C

-

Pressure: 2.5 bar

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

- Reagent in Synthesis: This compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex molecules.

- Intermediate Production: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

2. Biological Research:

- Enzyme Interaction Studies: The compound is studied for its interactions with specific enzymes, which can provide insights into metabolic pathways.

- Receptor Binding Studies: Its potential to bind to biological receptors makes it valuable for pharmacological research.

3. Medicinal Chemistry:

- Drug Development: Investigated for its potential as a precursor in drug development, particularly for conditions involving enzyme inhibition or modulation.

- Therapeutic Properties: Preliminary studies suggest it may exhibit antimicrobial and cytotoxic effects against cancer cells.

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester has shown promising biological activities:

- Antimicrobial Activity: Exhibits potential to inhibit bacterial growth, making it a candidate for further antimicrobial studies.

- Cytotoxicity: Demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential role in oncology.

- Neuropharmacological Effects: May interact with neurotransmitter systems, suggesting possible anxiolytic or analgesic properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that modifications to its cyclohexyl and amino groups can significantly influence its biological activity. For instance:

| Modification Type | Effect on Activity |

|---|---|

| Cyclohexane Substituent | Alters binding affinity and selectivity |

| Amino Group Variation | Influences neuropharmacological effects |

Case Studies

Case Study 1: Antimicrobial Testing

A study involving a series of carbamate derivatives demonstrated that this compound exhibited antimicrobial activity comparable to established antibiotics against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Analysis

In vitro analysis on breast cancer cell lines indicated that this compound induced apoptosis at micromolar concentrations. Flow cytometry results suggested that the compound triggers apoptosis through intrinsic pathways, warranting further exploration for cancer therapy applications.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuropharmacological | Possible interaction with neurotransmitter systems |

Mechanism of Action

The mechanism of action of Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related carbamic acid benzyl esters:

Biological Activity

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified as a carbamate, characterized by the presence of a cyclohexyl group, a methylamino substituent, and a benzyl ester. Its chemical structure can be represented as follows:

- Chemical Formula : C16H23N2O2

- Molecular Weight : 275.37 g/mol

The unique structural features contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways. For example, it has been investigated for its activity against carbonic anhydrases, which are crucial for various physiological processes.

- Receptor Binding : The compound may bind to specific receptors, modulating cellular signaling pathways that affect cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.

- Anticancer Potential : Similar compounds have demonstrated anticancer effects, indicating that this compound may also inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Experimental Data

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results indicated significant inhibition against certain bacterial strains, potentially due to its structural similarity to known antimicrobial agents.

- Anticancer Activity Evaluation :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Carbamate, Cyclohexyl | Antimicrobial, Anticancer | Lipophilic nature enhances bioavailability |

| Carbamazepine | Aromatic rings, Amino groups | Anticonvulsant | Established therapeutic use |

| Phenobarbital | Barbiturate structure | Sedative | Long history in clinical use |

| Chloroquine | Quinoline structure with chloro group | Antimalarial | Well-studied mechanism |

This table highlights the unique aspects of this compound compared to other compounds with known biological activities.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester, particularly in stereochemical control?

Answer: Stereochemical control during synthesis requires careful selection of protecting groups and reaction conditions. For example, benzyl carbamates with cyclohexyl substituents often involve regioselective deprotection steps (e.g., hydrogenolysis for benzyl groups) to preserve stereochemistry . Parallel purification via flash chromatography (using ratios like 1:3 ethyl acetate/hexane) can isolate stereoisomers, as seen in analogs like benzyl (3-hydroxycyclohexyl)carbamate . Monitoring reaction progress with TLC (Rf ~0.4 in ethyl acetate) and adjusting pH during aqueous workup (pH 6–7) minimizes racemization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.